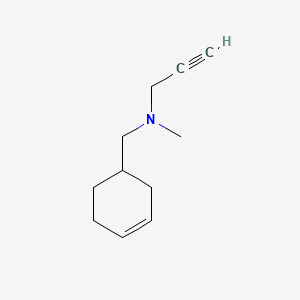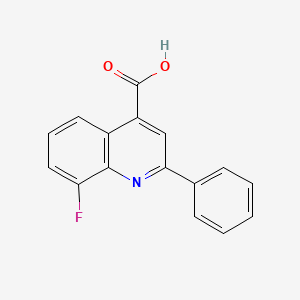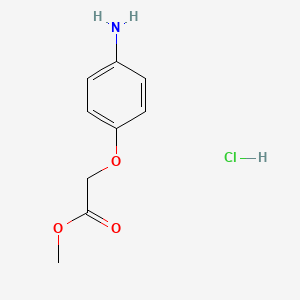
N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine
Vue d'ensemble
Description
N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine is a tertiary amine characterized by the presence of a cyclohexene ring, a propynyl group, and a methylamine group. This compound is of interest due to its unique structure, which combines aliphatic and aromatic characteristics, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine typically involves the alkylation of N-methylamine with a suitable propynyl halide in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine and facilitate nucleophilic substitution.
Temperature: Controlled temperatures ranging from 0°C to room temperature to ensure selective alkylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the reaction, particularly in large-scale operations.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) can convert the propynyl group to a propyl group.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where alkyl or aryl halides replace the existing substituents.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: H₂ gas with Pd/C catalyst under mild pressure.
Substitution: Alkyl or aryl halides in the presence of a base like NaH or KOtBu.
Major Products
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-methyl-N-2-propyl-3-cyclohexene-1-methylamine.
Substitution: Various substituted amines depending on the halide used.
Applications De Recherche Scientifique
N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its pharmacological properties, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. Pathways involved may include modulation of enzyme activity or receptor signaling, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-2-propynyl-3-cyclohexene-1-amine: Lacks the additional methyl group on the amine.
N-Methyl-N-2-propynyl-3-cyclohexane-1-methylamine: Contains a saturated cyclohexane ring instead of a cyclohexene ring.
N-Methyl-N-2-propynyl-3-cyclopentene-1-methylamine: Features a cyclopentene ring instead of a cyclohexene ring.
Uniqueness
N-Methyl-N-2-propynyl-3-cyclohexene-1-methylamine is unique due to its combination of a cyclohexene ring and a propynyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and research.
Propriétés
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-N-methylprop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-5,11H,6-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFVPGNAVYVQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1CCC=CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928014 | |
| Record name | N-[(Cyclohex-3-en-1-yl)methyl]-N-methylprop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13324-59-9 | |
| Record name | 3-Cyclohexene-1-methylamine, N-methyl-N-2-propynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(Cyclohex-3-en-1-yl)methyl]-N-methylprop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-](/img/structure/B3046898.png)

![5-(1-propyl-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride](/img/structure/B3046902.png)





![2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B3046913.png)
![3-(3-Chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3046914.png)

